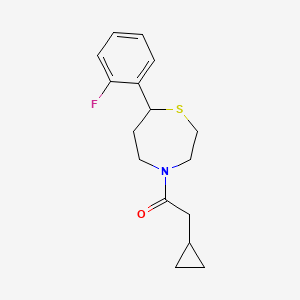

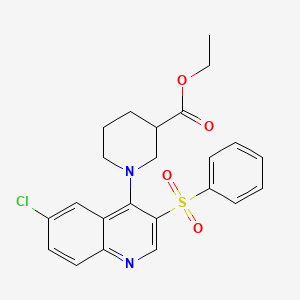

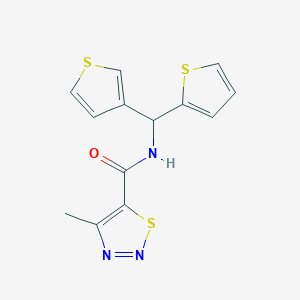

2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a promising anticancer drug that has shown excellent efficacy against non-small cell lung cancer (NSCLC) with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR inhibitors.

Applications De Recherche Scientifique

Antibacterial Activity

A study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including compounds structurally similar to the one , demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research highlighted the significance of substituents at specific positions contributing to the compounds' hydrophobicity or steric bulk, which in turn influences their antibacterial efficacy (Desai et al., 2008).

Novel Heterocyclic Compounds

Another study elaborated on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, exploring their potential as lipase and α-glucosidase inhibitors. This research signifies the methodological approaches to synthesizing and assessing the biological activities of compounds related to "2-(4-chlorophenyl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide", showcasing their potential therapeutic applications (Bekircan et al., 2015).

Molecular Mechanism Exploration

Research into the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes sheds light on the metabolic pathways and potential toxicological profiles of related compounds. Understanding the metabolic activation pathways of chloroacetamides, including their conversion into DNA-reactive species, provides crucial insights into the safety and environmental impact of chemicals structurally related to "this compound" (Coleman et al., 2000).

Mécanisme D'action

Target of Action

Related compounds have shown strong inhibition of calcium mobilization in cho cells overexpressing human blt 1 and blt 2 receptors .

Mode of Action

It’s plausible that it interacts with its targets (potentially the blt receptors) to modulate their function

Biochemical Pathways

Given the potential interaction with blt receptors, it could be inferred that it may influence pathways related to leukotriene signaling or calcium mobilization .

Result of Action

Related compounds have shown to inhibit calcium mobilization in certain cell types , which could potentially lead to a variety of downstream effects depending on the specific cellular context.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-23-17-11-21(12-17)16-8-6-15(7-9-16)20-18(22)10-13-2-4-14(19)5-3-13/h2-9,17H,10-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAWKSIGBLZRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-2-(3,4-dimethylphenyl)acetic acid](/img/structure/B2459548.png)

![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)

![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)

![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2459564.png)